6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride
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Overview
Description
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.291 g/mol . It is known for its unique bicyclic structure, which includes an anhydride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl carbon, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the anhydride group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols or other reduced derivatives.
Substitution: Esters, amides, or thioesters.
Scientific Research Applications
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride involves its interaction with specific molecular targets. The anhydride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. These modifications can alter the function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: A structurally similar compound with different substituents.
Cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: Another bicyclic anhydride with distinct reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with a different ring system.
Uniqueness
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Properties
CAS No. |
73728-72-0 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
10-methyl-8-propan-2-yl-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H18O3/c1-6(2)8-5-9-7(3)4-10(8)12-11(9)13(15)17-14(12)16/h5-7,9-12H,4H2,1-3H3 |
InChI Key |
OITCDHHARKRUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3C(C1C=C2C(C)C)C(=O)OC3=O |
Origin of Product |
United States |
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